3-Isopropylpyrazole-4-boronic acid pinacol ester
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Overview
Description
3-Isopropylpyrazole-4-boronic acid pinacol ester is a chemical compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a boronate ester group, which is known for its utility in various organic synthesis reactions. The compound’s structure includes an isopropyl group and a tetramethyl-dioxaborolane moiety, making it a versatile intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropylpyrazole-4-boronic acid pinacol ester typically involves the reaction of a pyrazole derivative with a boronic ester. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where the pyrazole derivative is reacted with a boronic acid or ester in the presence of a palladium catalyst and a base .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced catalysts can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Isopropylpyrazole-4-boronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acids.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Halogenating agents, nucleophiles, or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronate ester group typically yields boronic acids, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
3-Isopropylpyrazole-4-boronic acid pinacol ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-Isopropylpyrazole-4-boronic acid pinacol ester involves its interaction with specific molecular targets and pathways. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The pyrazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 1-Benzyl-3-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole
- 1,6-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene
Uniqueness
3-Isopropylpyrazole-4-boronic acid pinacol ester is unique due to its specific combination of functional groups, which confer distinct reactivity and versatility in synthetic applications. The presence of both the isopropyl group and the boronate ester group allows for a wide range of chemical transformations, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
5-propan-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21BN2O2/c1-8(2)10-9(7-14-15-10)13-16-11(3,4)12(5,6)17-13/h7-8H,1-6H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCSAOVXHBKZRHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(NN=C2)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21BN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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